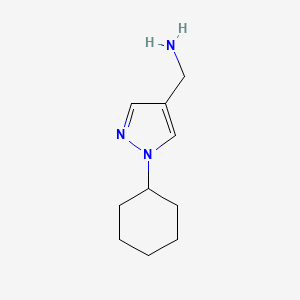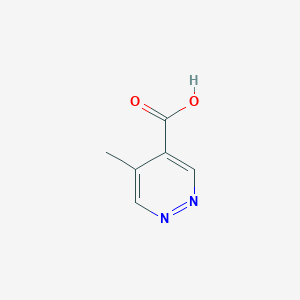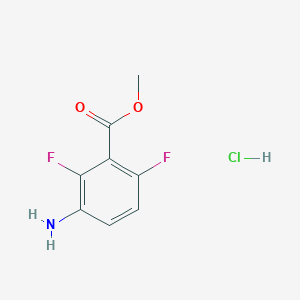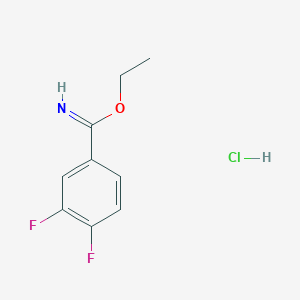
1-(4-Cyanobenzyl)azetidine-3-carboxylic acid
Descripción general
Descripción
“1-(4-Cyanobenzyl)azetidine-3-carboxylic acid” is a chemical compound with the molecular formula C12H12N2O2 . It is a type of azetidine, which are four-membered nitrogen-containing heterocycles . Azetidines are known for their reactivity, which is driven by a considerable ring strain .
Synthesis Analysis
The synthesis of azetidines can be achieved through visible-light-mediated intermolecular [2+2] photocycloadditions . This approach is characterized by its operational simplicity, mild conditions, and broad scope, allowing for the synthesis of highly functionalized azetidines from readily available precursors .Molecular Structure Analysis
The molecular structure of “1-(4-Cyanobenzyl)azetidine-3-carboxylic acid” consists of a four-membered azetidine ring with a carboxylic acid group and a cyanobenzyl group attached .Chemical Reactions Analysis
Azetidines are known for their unique reactivity, which can be triggered under appropriate conditions . They are excellent candidates for ring-opening and expansion reactions due to their considerable ring strain .Aplicaciones Científicas De Investigación
Pharmaceutical Research
1-(4-Cyanobenzyl)azetidine-3-carboxylic acid: is a valuable compound in pharmaceutical research due to its structural uniqueness and reactivity . It serves as a building block for the synthesis of various pharmacologically active molecules. Its rigid structure can be utilized to create constrained analogs of flexible molecules, potentially leading to drugs with improved specificity and metabolic stability.
Agrochemical Research
In agrochemical research, this compound’s derivatives are explored for their potential use as precursors to new herbicides and pesticides . The azetidine ring can impart novel modes of action against agricultural pests and may offer enhanced environmental stability or lower toxicity to non-target organisms.
Material Science
The incorporation of 1-(4-Cyanobenzyl)azetidine-3-carboxylic acid into polymers and materials could lead to the development of new materials with unique properties . Its ability to form stable heterocyclic structures can be advantageous in creating materials with specific mechanical or chemical characteristics.
Biochemistry
In biochemistry, this compound can be used to study enzyme-substrate interactions and the mechanism of action of enzymes that target azetidine-containing substrates . It can also serve as a probe to investigate biological pathways where azetidine derivatives are involved.
Medicinal Chemistry
1-(4-Cyanobenzyl)azetidine-3-carboxylic acid: plays a crucial role in medicinal chemistry, where it is used to synthesize compounds with potential therapeutic effects . Its constrained structure is particularly useful in the design of peptide mimetics or peptidomimetics, which can mimic the biological activity of peptides while being more resistant to degradation.
Organic Synthesis
This compound is instrumental in organic synthesis, providing a versatile intermediate for the construction of complex molecules . Its reactivity allows for various functional group transformations and the formation of novel carbon-carbon or carbon-heteroatom bonds, which are essential in the synthesis of diverse organic compounds.
Mecanismo De Acción
Propiedades
IUPAC Name |
1-[(4-cyanophenyl)methyl]azetidine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2/c13-5-9-1-3-10(4-2-9)6-14-7-11(8-14)12(15)16/h1-4,11H,6-8H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANRTVWAZQXYUEP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1CC2=CC=C(C=C2)C#N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Cyanobenzyl)azetidine-3-carboxylic acid | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Benzyl-2,7-diazaspiro[4.5]decane hydrochloride](/img/structure/B1456790.png)










![5-chloro-3H-spiro[isobenzofuran-1,4'-piperidine] hydrochloride](/img/structure/B1456807.png)

